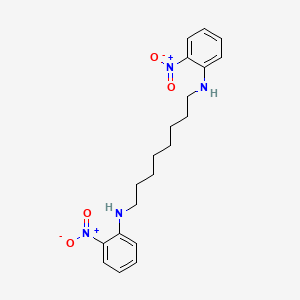
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is a chemical compound with the molecular formula C20H26N4O4. This compound is characterized by the presence of two nitrophenyl groups attached to an octane-1,8-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine typically involves the reaction of 2-nitroaniline with octane-1,8-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In industrial settings, the production of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the compound, which is essential for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amine groups under suitable conditions.
Substitution: The compound can undergo substitution reactions where the nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl groups can interact with enzymes and proteins, leading to various biochemical effects. The compound may also affect cellular signaling pathways, resulting in changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Nitrophenoxy)octane: Known for its use as a matrix in mass spectrometry and as a plasticizer in polymer membranes.
2-Nitrophenyl octyl ether: Used in similar applications as 1-(2-Nitrophenoxy)octane.
Uniqueness
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its dual nitrophenyl groups provide distinct reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
526222-92-4 |
|---|---|
Molekularformel |
C20H26N4O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N,N'-bis(2-nitrophenyl)octane-1,8-diamine |
InChI |
InChI=1S/C20H26N4O4/c25-23(26)19-13-7-5-11-17(19)21-15-9-3-1-2-4-10-16-22-18-12-6-8-14-20(18)24(27)28/h5-8,11-14,21-22H,1-4,9-10,15-16H2 |
InChI-Schlüssel |
JJAYTVNXQGPXPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCCCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


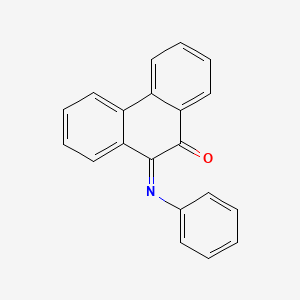

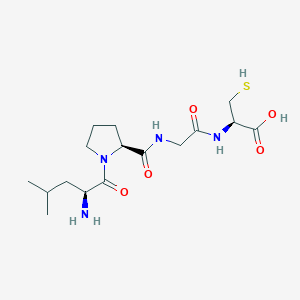
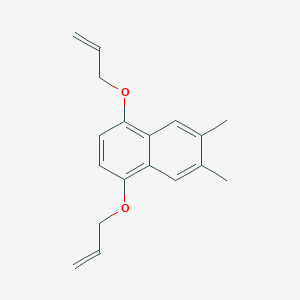
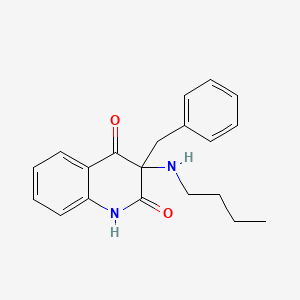
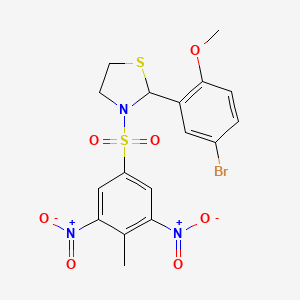
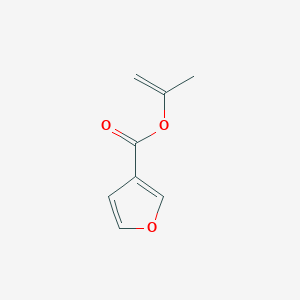
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)


![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
